4-Benzyloxy-3-nitrobenzoic acid

Descripción general

Descripción

4-Benzyloxy-3-nitrobenzoic acid is a compound that is structurally related to various benzoic acid derivatives, which have been extensively studied due to their diverse chemical properties and potential applications. The compound itself is not directly mentioned in the provided papers, but its structural analogs and derivatives have been synthesized and analyzed, providing insights into its potential characteristics and behaviors.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including the formation of intermediates and the use of various reagents. For instance, the synthesis of triazolone derivatives with nitrobenzoxy groups involves the reaction of amino-triazolones with di-(4-nitrobenzoxy)-benzaldehyde, which is prepared from 3,4-dihydroxybenzaldehyde and 4-nitrobenzoyl chloride . Similarly, the synthesis of benzimidazole derivatives includes the reaction of phenylenediamine and the use of glycolic acid for cyclization . These methods suggest possible synthetic routes for 4-benzyloxy-3-nitrobenzoic acid, which may involve the esterification of 3-nitrobenzoic acid with benzyl alcohol under suitable conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques, including IR, NMR, and mass spectrometry . X-ray crystallography has also been employed to elucidate the structures of crystalline derivatives, revealing the orientation of nitro groups and their interactions with other functional groups . These studies indicate that the nitro group can significantly influence the molecular conformation and intermolecular interactions, which would also be relevant for the structure of 4-benzyloxy-3-nitrobenzoic acid.

Chemical Reactions Analysis

The reactivity of related compounds includes nucleophilic substitution reactions, as seen in the case of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole reacting with pyridine . The presence of the nitro group can also affect the mesomorphic properties of benzoates, as it influences the transition temperatures between different liquid crystalline phases . These findings suggest that 4-benzyloxy-3-nitrobenzoic acid may also undergo similar substitution reactions and could exhibit interesting mesomorphic behavior due to the presence of the nitro group.

Physical and Chemical Properties Analysis

The physical properties of related compounds, such as their thermal behavior and mesomorphic properties, have been studied. For example, the thermal properties of nitrobenzoyloxy benzoates have been examined, showing different liquid crystalline phases depending on the substituents . The acidity and antioxidant activities of nitrobenzoxy derivatives have also been analyzed, with some compounds showing significant antioxidant potential . These studies provide a basis for predicting the physical and chemical properties of 4-benzyloxy-3-nitrobenzoic acid, which may include thermal stability, acidity, and potential biological activity.

Aplicaciones Científicas De Investigación

Chemical Structure and Properties

The study of the molecular structure and properties of compounds similar to 4-Benzyloxy-3-nitrobenzoic acid has provided insightful data. Research on compounds like 4-nitrobenzoic acid has revealed the importance of the nitro group's position relative to the carboxylic group in influencing the molecule's vibrational structure. Advanced spectroscopic methods (FT-IR, FT-Raman, NMR) have been utilized to analyze the significant vibrational bands and chemical shifts in the spectra of these compounds (Samsonowicz et al., 2007).

Crystal Engineering and Molecular Interactions

The field of crystal engineering has seen the synthesis of molecular salts using derivatives of 4-nitrobenzoic acid. These studies provide insights into the versatility and supramolecular interactions of these compounds, especially highlighting the significance of halogen bonds in the crystal structures of these molecular salts (Oruganti et al., 2017).

Synthetic Methodologies

In synthetic chemistry, derivatives of 4-nitrobenzoic acid have been employed in various methodologies. For instance, the synthesis of benzimidazole derivatives has been achieved using microwave-assisted methods and ionic liquid supports, indicating the adaptability of these compounds in diverse synthetic pathways (Chanda et al., 2012).

Propiedades

IUPAC Name |

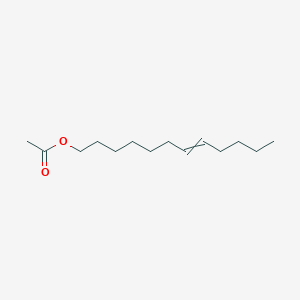

3-nitro-4-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c16-14(17)11-6-7-13(12(8-11)15(18)19)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGYWCMZSUFFFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583102 | |

| Record name | 4-(Benzyloxy)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyloxy-3-nitrobenzoic acid | |

CAS RN |

17903-89-8 | |

| Record name | 4-(Benzyloxy)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B98971.png)

![3-phenyl-7H-benzo[de]anthracen-7-one](/img/structure/B98977.png)

![2,4-Dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B98986.png)